molecular formula C15H21ClN2O2 B560246 Sazetidine A dihydrochloride CAS No. 1197329-42-2

Sazetidine A dihydrochloride

Cat. No.: B560246
CAS No.: 1197329-42-2
M. Wt: 296.79 g/mol
InChI Key: KWQOEGGWZHGKHO-UQKRIMTDSA-N
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Scientific Research Applications

Sazetidine A hydrochloride has a wide range of scientific research applications:

Preparation Methods

Chemical Reactions Analysis

Sazetidine A hydrochloride undergoes various chemical reactions, including:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sazetidine A dihydrochloride involves a multi-step process that includes the preparation of intermediate compounds.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "piperidine", "ethyl 4-chlorobutyrate", "sodium borohydride", "1,2-dibromoethane", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 2,5-dimethoxyphenyl-ethylidene-acetoacetate", "Step 2: Reduction of 2,5-dimethoxyphenyl-ethylidene-acetoacetate with sodium borohydride to form 2,5-dimethoxyphenyl-ethyl-acetate", "Step 3: Bromination of 2,5-dimethoxyphenyl-ethyl-acetate with 1,2-dibromoethane to form 2,5-dimethoxyphenyl-ethyl-bromoacetate", "Step 4: Reaction of 2,5-dimethoxyphenyl-ethyl-bromoacetate with sodium hydroxide to form 2,5-dimethoxyphenyl-ethyl-hydroxyacetate", "Step 5: Esterification of 2,5-dimethoxyphenyl-ethyl-hydroxyacetate with ethyl 4-chlorobutyrate to form 2,5-dimethoxyphenyl-ethyl-4-chlorobutyrate", "Step 6: Reduction of 2,5-dimethoxyphenyl-ethyl-4-chlorobutyrate with sodium borohydride to form Sazetidine A", "Step 7: Formation of Sazetidine A dihydrochloride by treatment of Sazetidine A with hydrochloric acid in diethyl ether/methanol/water" ] }

CAS No.

1197329-42-2

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1

InChI Key

KWQOEGGWZHGKHO-UQKRIMTDSA-N

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl

SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl

Canonical SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl

Synonyms

6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride

Origin of Product

United States

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